molecular formula C22H18ClN5O2S2 B2545946 N-(4-chlorobenzyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892734-73-5

N-(4-chlorobenzyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No. B2545946
CAS RN: 892734-73-5
M. Wt: 483.99
InChI Key: YSSNCTLOAMZSQZ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C22H18ClN5O2S2 and its molecular weight is 483.99. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selective Serotonin 5-HT6 Receptor Antagonists

One of the key applications of compounds closely related to N-(4-chlorobenzyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is their role as potent and selective serotonin 5-HT6 receptor antagonists. These compounds have been synthesized and evaluated for their binding affinity and ability to inhibit the functional cellular responses to serotonin, demonstrating significant selectivity and activity in this regard. The research indicates potential uses in the treatment or study of neurological and psychiatric conditions where serotonin receptors are involved (Ivachtchenko et al., 2010).

Crystal Structure Elucidation

Another study focused on the synthesis and crystal structure elucidation of related triazolo[1,5-a]pyrimidin derivatives, providing insight into the molecular interactions and packing of these compounds in the solid state. This research is crucial for understanding the physicochemical properties and potential pharmaceutical applications of such compounds (Repich et al., 2017).

Antimicrobial Activity

Compounds within this chemical family have also been investigated for their antimicrobial properties. Studies have shown that several derivatives exhibit significant antibacterial and antifungal activities, suggesting their potential utility in developing new antimicrobial agents. This includes research on substituted tricyclic compounds and their efficacy against various bacterial and fungal strains (Mittal et al., 2011).

Herbicidal Activity

Additionally, certain derivatives have been found to possess excellent herbicidal activity against a broad spectrum of vegetation at low application rates. This indicates their potential use in agricultural applications for weed control, demonstrating the versatility of these compounds beyond pharmaceutical applications (Moran, 2003).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-10-(3,4-dimethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O2S2/c1-13-3-8-17(11-14(13)2)32(29,30)22-21-25-20(24-12-15-4-6-16(23)7-5-15)19-18(9-10-31-19)28(21)27-26-22/h3-11H,12H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSNCTLOAMZSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCC5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

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